An In-depth Technical Guide to 4-Chloro-1-ethyl-2-nitrobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chloro-1-ethyl-2-nitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-1-ethyl-2-nitrobenzene, a valuable chemical intermediate. As a Senior Application Scientist, the following sections synthesize critical data on its chemical and physical properties, outline detailed protocols for its synthesis and key reactions, and explore its applications, particularly within the realm of pharmaceutical development. This document is designed to be a practical resource, grounding theoretical concepts in actionable laboratory procedures and expert insights.
Core Chemical Identity and Physicochemical Properties
4-Chloro-1-ethyl-2-nitrobenzene (CAS No: 2001-16-3) is an aromatic compound characterized by a benzene ring substituted with a chloro, an ethyl, and a nitro group.[1][2][3] The interplay of these functional groups dictates its reactivity and utility as a synthetic building block. The electron-donating nature of the ethyl group and the electron-withdrawing properties of the nitro and chloro groups create a unique electronic profile, influencing its behavior in various chemical transformations.
While extensive experimental data for this specific molecule is not widely published, the following table summarizes its key physicochemical properties, relying on computed data from reputable chemical databases.[2] Researchers should consider these values as estimations and are encouraged to perform their own experimental verification.
Table 1: Physicochemical Properties of 4-Chloro-1-ethyl-2-nitrobenzene
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [2] |
| Molecular Weight | 185.61 g/mol | [2] |
| CAS Number | 2001-16-3 | [1][3] |
| Appearance | Yellowish liquid or solid (predicted) | [4] |
| Boiling Point | Approximately 220 °C (estimated) | [4] |
| Melting Point | Not extensively documented | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether | [4][5] |
| LogP (octanol-water partition coefficient) | 3.5 (computed) | [2] |
| Topological Polar Surface Area | 45.8 Ų (computed) | [2] |
Expert Insight: The computed LogP value of 3.5 suggests that 4-Chloro-1-ethyl-2-nitrobenzene possesses significant lipophilicity. This is a critical parameter in drug development, as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Its solubility in common organic solvents makes it amenable to a wide range of synthetic transformations.
Molecular Structure and Spectroscopic Analysis
The structural arrangement of the substituents on the benzene ring is key to understanding the reactivity of 4-Chloro-1-ethyl-2-nitrobenzene.
Caption: Molecular structure of 4-Chloro-1-ethyl-2-nitrobenzene.
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (3H): The three protons on the benzene ring would appear as a complex multiplet system in the range of 7.0-8.0 ppm. The proton ortho to the nitro group is expected to be the most deshielded.
-
Ethyl Group (5H): A quartet corresponding to the methylene (-CH₂-) protons would likely appear around 2.7-2.9 ppm, coupled to the methyl protons. A triplet for the methyl (-CH₃) protons would be expected around 1.2-1.4 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (120-150 ppm). The carbon bearing the nitro group would be significantly deshielded.
-
Ethyl Group (2C): Two signals in the aliphatic region, one for the methylene carbon (around 25-30 ppm) and one for the methyl carbon (around 13-17 ppm).
Infrared (IR) Spectroscopy (Predicted Key Absorptions):
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretch: ~2970-2850 cm⁻¹
-
Asymmetric NO₂ stretch: ~1550-1520 cm⁻¹
-
Symmetric NO₂ stretch: ~1350-1320 cm⁻¹
-
C-Cl stretch: ~800-600 cm⁻¹
Mass Spectrometry (Predicted Fragmentation):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (185.61 g/mol ) should be observable, with a characteristic M+2 peak due to the ³⁷Cl isotope.
-
Key Fragments: Expect fragmentation patterns involving the loss of the nitro group (-NO₂, m/z 46), the ethyl group (-C₂H₅, m/z 29), and the chlorine atom (-Cl, m/z 35/37).[6]
Synthesis and Reactivity
Proposed Synthesis Protocol
A plausible and efficient synthesis of 4-Chloro-1-ethyl-2-nitrobenzene can be achieved via a Sandmeyer-type reaction starting from 4-ethyl-3-nitroaniline.[1] This method offers good regioselectivity and typically proceeds with high yields.
Step-by-Step Methodology:
-
Diazotization of 4-ethyl-3-nitroaniline:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-ethyl-3-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated hydrochloric acid.
-
Cool the CuCl solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure 4-Chloro-1-ethyl-2-nitrobenzene.
-
Trustworthiness through Self-Validation: The progress of this reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting aniline and the appearance of a new, less polar spot corresponding to the product will indicate reaction completion. The final product's identity and purity should be confirmed using the spectroscopic methods outlined in the previous section.
Caption: Proposed synthetic workflow for 4-Chloro-1-ethyl-2-nitrobenzene.
Key Reactions and Mechanistic Insights
The reactivity of 4-Chloro-1-ethyl-2-nitrobenzene is dominated by two primary transformations: nucleophilic aromatic substitution of the chlorine atom and reduction of the nitro group.
3.2.1. Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic attack. This is a classic example of an addition-elimination mechanism.
Causality of Experimental Choice: The nitro group in the ortho position is crucial for this reaction to proceed under relatively mild conditions. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. Without this activation, the C-Cl bond on an aromatic ring is generally unreactive towards nucleophiles.
Caption: Simplified mechanism of nucleophilic aromatic substitution.
3.2.2. Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, yielding 4-chloro-2-ethylaniline. This transformation is fundamental in medicinal chemistry as it introduces a versatile amino group that can be further functionalized.
Proposed Protocol for Nitro Group Reduction:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-1-ethyl-2-nitrobenzene (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add a reducing agent such as iron powder (excess) or tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction, filter off any solid residues, and neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate).
-
Purification: Extract the product, 4-chloro-2-ethylaniline, with an organic solvent, dry the organic layer, and remove the solvent. The product can be further purified by chromatography or distillation.
This reduction provides the key intermediate, 4-chloro-2-ethylaniline, which serves as a precursor for various pharmaceutical compounds.[7]
Applications in Drug Discovery and Development
While specific examples of marketed drugs directly synthesized from 4-Chloro-1-ethyl-2-nitrobenzene are not prominent in the literature, its derivative, 4-chloro-2-ethylaniline, is a valuable scaffold in medicinal chemistry. This aniline derivative can be utilized in the synthesis of a variety of bioactive molecules, including:
-
Heterocyclic Compounds: The amino group of 4-chloro-2-ethylaniline can be used as a handle to construct various heterocyclic ring systems, which are prevalent in many drug classes.
-
Amide and Sulfonamide Derivatives: Acylation or sulfonylation of the amino group can lead to a diverse library of compounds for screening against various biological targets.
-
Precursor for Agrochemicals: Similar to other substituted anilines, it can serve as a building block for herbicides and other plant protection agents.[7]
The following diagram illustrates a hypothetical workflow for leveraging 4-Chloro-1-ethyl-2-nitrobenzene in a drug discovery program.
Caption: Workflow for drug discovery utilizing the target compound.
Safety and Handling
Disclaimer: This information is for guidance only. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
Based on data for structurally related chloronitrobenzenes, 4-Chloro-1-ethyl-2-nitrobenzene should be handled with caution. It is predicted to be toxic if swallowed, in contact with skin, or if inhaled.[8] It may also cause skin and eye irritation. Long-term exposure to related compounds has been linked to more severe health effects.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
4-Chloro-1-ethyl-2-nitrobenzene is a valuable and versatile intermediate in organic synthesis. Its unique substitution pattern allows for selective transformations, particularly nucleophilic aromatic substitution and nitro group reduction, providing access to the key building block, 4-chloro-2-ethylaniline. While a lack of extensive published experimental data necessitates careful validation of its properties in the laboratory, its potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries is significant. This guide provides a solid foundation for researchers to understand and utilize this compound in their synthetic endeavors.
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